methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may interact with key proteins or enzymes in the bacterium to exert their effects.
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of M. tuberculosis.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may inhibit the growth of M. tuberculosis at the molecular and cellular levels.
Preparation Methods
The synthesis of methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate typically involves multi-step reactionsCommon reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or cancer.
Comparison with Similar Compounds
Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities but may differ in their specific applications and potency.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have shown significant activity against Mycobacterium tuberculosis and other pathogens.
Imidazole containing compounds: These compounds are known for their broad range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-25-19(24)14-8-6-13(7-9-14)18(23)22-20-21-17-15-5-3-2-4-12(15)10-11-16(17)26-20/h2-9H,10-11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPULWBPIXQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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